N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide
Description
N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a cyclohexyl moiety substituted with two fluorine atoms at the 4-position and a benzamide ring with fluorine substitutions at the 3- and 4-positions. This compound’s structure combines lipophilic fluorine atoms with a conformationally restrained cyclohexyl group, which may enhance its metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO/c14-10-2-1-8(7-11(10)15)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTVXHDLALLFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide typically involves the reaction of 4,4-difluorocyclohexylamine with 3,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexylamines.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Fluorine Substitution Patterns: The target compound features 3,4-difluoro substitutions on the benzamide ring, contrasting with 2,6-difluoro in diflubenzuron and 4-fluoro in N-(3,4-dimethoxyphenyl)-4-fluorobenzamide.
Cyclohexyl vs. Aromatic Groups :
- The 4,4-difluorocyclohexyl group introduces conformational rigidity and increased lipophilicity compared to aromatic substituents (e.g., 4-chlorophenylurea in diflubenzuron or 3,4-dimethoxyphenyl in the dimethoxy analog). This could improve membrane permeability but reduce water solubility .
Functional Moieties :
- Unlike diflubenzuron, which contains a urea linkage, or diflufenican’s pyridinecarboxamide, the target compound lacks heteroatom-rich linkers. This structural simplicity may limit its interaction with enzymes requiring polar recognition sites but could enhance stability against hydrolysis .
Physicochemical and Pharmacokinetic Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- LogP : Fluorine substitutions typically increase logP (lipophilicity). The cyclohexyl group further elevates logP compared to diflubenzuron (logP ~4.5) or N-(3,4-dimethoxyphenyl)-4-fluorobenzamide (estimated logP ~3.2), suggesting enhanced tissue penetration but reduced aqueous solubility.
- Metabolic Stability : The difluorocyclohexyl group may resist oxidative metabolism compared to methoxy or chlorophenyl groups, which are prone to demethylation or dehalogenation .
Biological Activity
N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative analysis with related compounds.
Structural Overview
The compound is characterized by:
- A cyclohexyl ring with two fluorine substituents.
- A benzamide moiety that also contains additional fluorine atoms.
This structure enhances the compound's lipophilicity and potential interactions with biological targets, making it an interesting candidate for drug development.
Potential Targets
- Potassium Channels : Similar compounds have been identified as modulators of potassium channels, which play crucial roles in various physiological processes including nerve impulse transmission and muscle contraction.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes related to pain pathways and inflammation .
Pharmacological Applications
This compound has potential applications in various therapeutic areas:
- Pain Management : Due to its structural similarity to known analgesics, it may serve as a candidate for developing new pain relief medications.
- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways could make it useful in treating inflammatory diseases.
- Cancer Research : Investigations into its effects on cancer cell lines are ongoing, with initial studies suggesting potential anti-cancer properties due to its interaction with specific cellular pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-fluorocyclohexyl)-3-fluorobenzamide | One fluorine on cyclohexyl | Lower lipophilicity |
| N-(4,4-dichlorocyclohexyl)-3-fluorobenzamide | Chlorine instead of fluorine | Different reactivity due to chlorine |
| N-(4,4-difluorocyclohexyl)-2-fluorobenzamide | Fluorine at position 2 on benzene | Altered binding profile due to position change |
The distinct substitution pattern of this compound may confer unique chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly affect cell viability in cancer cell lines. The modulation of potassium channels was linked to altered apoptosis rates in these cells .
- Animal Models : Preliminary animal studies indicate that this compound may reduce pain responses similar to established analgesics. Further research is needed to confirm these findings and understand the underlying mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
